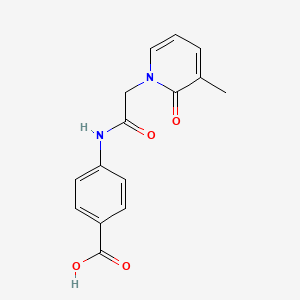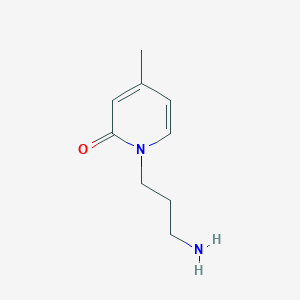![molecular formula C10H4Cl2F3N3 B7843811 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile](/img/structure/B7843811.png)
2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)benzimidazole with acetonitrile. The reaction is usually carried out under reflux conditions with a suitable base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.
科学研究应用
2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(trifluoromethyl)-1H-benzimidazole
- 5,6-dichloro-1H-benzimidazole
- 2-(trifluoromethyl)benzimidazole derivatives
Uniqueness
2-[5,6-Dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile is unique due to the presence of both dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-[5,6-dichloro-2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3/c11-5-3-7-8(4-6(5)12)18(2-1-16)9(17-7)10(13,14)15/h3-4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEGIPKOLSTMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2,5-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843742.png)
![6-(2-Methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843747.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843749.png)


![[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B7843774.png)


![4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid](/img/structure/B7843798.png)

![2-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B7843812.png)
![3-[[4-[(Propanoylamino)methyl]benzoyl]amino]benzoic acid](/img/structure/B7843817.png)
![4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid](/img/structure/B7843818.png)
![4-[({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B7843819.png)
